molecular formula C24H23ClN4O5 B2551615 [2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate CAS No. 946214-28-4

[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate

Cat. No. B2551615
CAS RN: 946214-28-4
M. Wt: 482.92
InChI Key: UYAASUXDFHFFDP-UHFFFAOYSA-N
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Description

The compound of interest, “[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate,” is a complex molecule that appears to be derived from the fusion of oxazole and triazole heterocycles. This type of molecular architecture is often explored for various biological activities and could be of interest in the development of new pharmaceuticals or materials.

Synthesis Analysis

The synthesis of related triazole derivatives has been reported using "click chemistry," which involves the reaction of organic azides with terminal alkynes to form 1,2,3-triazoles . Another approach involves the treatment of ethyl diazoacetate with aryl imines in the presence of a base to yield fully substituted 1,2,3-triazoles . Similarly, the synthesis of oxazole derivatives can be achieved through reactions involving oxazolone compounds . The specific synthesis of the compound is not detailed in the provided papers, but it likely involves a multi-step synthetic route that includes the formation of the oxazole and triazole rings followed by their subsequent functionalization and coupling.

Molecular Structure Analysis

The molecular structure of triazole derivatives has been studied using X-ray diffraction techniques, which reveal the presence of strong intermolecular hydrogen bonds that contribute to the stability of the crystal structure . These

Scientific Research Applications

Molecular Interactions and Synthesis Techniques

Studies on similar compounds have explored the synthesis, characterization, and molecular interactions, including π-hole tetrel bonding interactions in ethyl 2-triazolyl-2-oxoacetate derivatives. These interactions were analyzed using Hirshfeld surface analysis, DFT calculations, and Bader's theory of atoms-in-molecules, showcasing how substituents influence the interaction energy of the C⋯O tetrel bond (Ahmed et al., 2020). Such studies are crucial for understanding the molecular behavior and designing compounds with desired properties.

Antimicrobial Activities

Research into the antimicrobial activities of triazole derivatives highlights the potential biomedical applications of these compounds. Novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives were synthesized and exhibited good to moderate activities against test microorganisms, underscoring the relevance of triazole-based compounds in developing new antimicrobial agents (Bektaş et al., 2007).

Enzyme Inhibition Studies

Enzyme inhibition studies on derivatives of 4H-1,2,4-triazol-4-yl acetohydrazides revealed significant anti-lipase and anti-α-glucosidase activities. Such findings indicate the potential of these compounds in therapeutic applications related to metabolic disorders (Bekircan et al., 2015).

Cytotoxic and Antibacterial Activities

The synthesis of β-carboline derivatives with 1,2,3-triazole rings and their in vitro cytotoxicity and antibacterial activity evaluations further exemplify the diverse applications of triazole-related compounds. These derivatives showed promising activities against cancer cell lines and bacterial strains, highlighting the potential for drug development (Salehi et al., 2016).

Corrosion Inhibition

In the field of materials science, triazole derivatives have been investigated as corrosion inhibitors for metals. Experimental and quantum chemical studies have shown that oxazole derivatives significantly reduce the corrosion rate of mild steel, demonstrating the applicability of these compounds in protecting industrial materials (Rahmani et al., 2018).

properties

IUPAC Name

[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-chlorophenyl)-5-methyltriazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23ClN4O5/c1-5-32-20-11-6-16(12-21(20)31-4)23-26-19(15(3)34-23)13-33-24(30)22-14(2)29(28-27-22)18-9-7-17(25)8-10-18/h6-12H,5,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYAASUXDFHFFDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NC(=C(O2)C)COC(=O)C3=C(N(N=N3)C4=CC=C(C=C4)Cl)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23ClN4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate

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